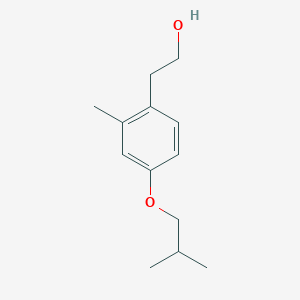
4-iso-Butoxy-2-methylphenethyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iso-Butoxy-2-methylphenethyl alcohol is an organic compound with the molecular formula C13H20O2. It is also known by its IUPAC name, 2-(4-isobutoxy-2-methylphenyl)ethanol . This compound is characterized by its unique structure, which includes an isobutoxy group attached to a phenyl ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Butoxy-2-methylphenethyl alcohol typically involves the alkylation of 2-methylphenethyl alcohol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-iso-Butoxy-2-methylphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-iso-Butoxy-2-methylbenzaldehyde or 4-iso-Butoxy-2-methylbenzoic acid.
Reduction: Formation of 4-iso-Butoxy-2-methylphenethyl alkane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-iso-Butoxy-2-methylphenethyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iso-Butoxy-2-methylphenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-iso-Butoxyphenethyl alcohol
- 2-methylphenethyl alcohol
- 4-iso-Butoxybenzyl alcohol
Uniqueness
4-iso-Butoxy-2-methylphenethyl alcohol is unique due to the presence of both an isobutoxy group and a methyl group on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
4-iso-Butoxy-2-methylphenethyl alcohol, also known as 2-(4-isobutoxy-2-methylphenyl)ethanol, is a chemical compound with various potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-(4-isobutoxy-2-methylphenyl)ethanol
- Molecular Formula : C13H20O2
- Molecular Weight : 208.3 g/mol
- CAS Number : Not specified in the sources but can be referenced through its chemical structure.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Investigated for its potential to inhibit microbial growth.
- Anticancer Effects : Preliminary studies suggest it may have cytotoxic effects on certain cancer cell lines.
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets, potentially modulating signaling pathways or inhibiting enzyme activity related to cell proliferation and survival.
Antimicrobial Activity
A study explored the antimicrobial properties of various phenolic compounds, including derivatives similar to this compound. The results showed significant inhibition against a range of bacterial strains, indicating its potential as an antimicrobial agent .
Anticancer Studies
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, a case study involving human breast cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
-
Antimicrobial Efficacy :
- A study conducted by researchers at a university microbiology department tested the efficacy of several phenolic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds structurally related to this compound showed promising antimicrobial activity, suggesting potential applications in pharmaceuticals .
- Cancer Cell Line Studies :
Properties
CAS No. |
1443345-52-5 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-[2-methyl-4-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C13H20O2/c1-10(2)9-15-13-5-4-12(6-7-14)11(3)8-13/h4-5,8,10,14H,6-7,9H2,1-3H3 |
InChI Key |
PWLCZKMWGRVXHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















